Ethanone, 1-(1-methyl-5-isoquinolinyl)-
Description
Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry
The isoquinoline nucleus is an aromatic heterocycle containing a nitrogen atom, which makes it a weak base. chemicalbook.com The fusion of the benzene (B151609) and pyridine (B92270) rings results in a π-electron system that is susceptible to both electrophilic and nucleophilic substitution, although the reactivity at different positions on the rings varies. chemicalbook.comchemicalbook.com This reactivity allows for the synthesis of a vast array of derivatives with tailored properties. The nitrogen atom can also participate in hydrogen bonding and coordination with metal ions, further expanding its chemical utility. nih.gov
Overview of Structurally Diverse Isoquinoline Derivatives in Academic Inquiry
The structural diversity of isoquinoline derivatives is immense, with modifications possible at multiple positions around the bicyclic core. chemsrc.com This has led to the isolation and synthesis of thousands of compounds with a wide spectrum of biological activities. nist.gov For instance, isoquinoline alkaloids, naturally occurring compounds found in various plants, have been a rich source of therapeutic agents, including the analgesic morphine and the antimicrobial berberine. nist.gov In materials science, isoquinoline-based structures are explored for their potential in developing organic light-emitting diodes (OLEDs) and sensors due to their fluorescent properties. rsc.org The functionalization of the isoquinoline scaffold can dramatically alter its biological and physical properties, making it a fertile ground for academic and industrial research.
Rationale for Focused Research on Ethanone (B97240), 1-(1-methyl-5-isoquinolinyl)- as a Model Derivative
The specific compound, Ethanone, 1-(1-methyl-5-isoquinolinyl)-, represents a synthetically accessible derivative of the isoquinoline family. The presence of a methyl group at the 1-position and an ethanone (acetyl) group at the 5-position makes it an interesting candidate for scientific investigation. The methyl group can influence the steric and electronic environment of the nitrogen atom, potentially affecting its basicity and reactivity. The acetyl group, a common functional handle in organic synthesis, opens up avenues for further chemical transformations, allowing for the construction of more complex molecules.
While extensive research has been conducted on the broader class of isoquinolines, detailed studies focusing specifically on Ethanone, 1-(1-methyl-5-isoquinolinyl)- are not widely available in the public domain. Its structural isomers, such as 1-(4-Methylisoquinolin-5-yl)ethanone and 1-(1-Methylisoquinolin-3-yl)ethan-1-one, are documented in chemical databases, indicating the chemical feasibility of such substituted isoquinolines. A comprehensive investigation into the synthesis, characterization, and potential applications of Ethanone, 1-(1-methyl-5-isoquinolinyl)- would, therefore, be a valuable addition to the field of heterocyclic chemistry. Such research could uncover novel properties and activities, further highlighting the versatility of the isoquinoline scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylisoquinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-10-4-3-5-11(9(2)14)12(10)6-7-13-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOQGIOQOOFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291192 | |
| Record name | 1-(1-Methyl-5-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-45-1 | |
| Record name | 1-(1-Methyl-5-isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54415-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-5-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical and in Vitro Investigation of Biological Activities of Isoquinoline Derivatives
Structure-Activity Relationship (SAR) Studies for Ethanone (B97240), 1-(1-methyl-5-isoquinolinyl)- Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of Ethanone, 1-(1-methyl-5-isoquinolinyl)-, these studies focus on modifications at various positions of the isoquinoline (B145761) core and the nature of the substituent groups to optimize potency and selectivity for biological targets.
The biological activity of isoquinoline derivatives is highly dependent on the type and position of substituents on the heterocyclic core. mdpi.com
C-1 Position : The C-1 position of the isoquinoline ring is a common site for substitution. The presence of a methyl group, as in the parent compound, is a key feature. Studies on related compounds, such as 1-benzyl substituted tetrahydroisoquinoline alkaloids, have shown that the nature of the substituent at C-1 can lead to diverse biological activities. mdpi.com For instance, various 1-methyl-substituted isoquinolines, like 6,7-Dihydroxy-1-methyl-3,4-dihydroisoquinolone, have been isolated from natural sources, indicating the importance of this substitution pattern in bioactive molecules. nih.gov The reactivity of the C-1 position has also been explored to create more complex derivatives, such as pyrazolyl triazoloisoquinolines and thia-diazolyl isoquinolines. researchgate.net
C-5 Position : The C-5 position is another critical site for modification. In the titular compound, this position is occupied by an ethanone (acetyl) group. Research into related structures, such as isoquinolinium-5-carbaldoximes, has demonstrated that substituents at the C-5 position are pivotal for interactions with biological targets like cholinesterases. nih.govresearchgate.net The electronic and steric properties of groups at this position can significantly modulate the binding affinity and inhibitory potential of the entire molecule.
N-2 Position : The nitrogen atom at the N-2 position is a defining feature of the isoquinoline scaffold. Its basicity and ability to form hydrogen bonds or undergo quaternization are crucial for receptor binding and solubility under physiological conditions. nih.gov The quaternary nitrogen atom, for example, has been identified as essential for the antiviral activity of certain protoberberine and benzophenanthridine alkaloids. The presence of a nitrogen-bearing side chain can enhance binding affinity to biological targets. nih.gov
The ethanone (acetyl) group at the C-5 position of the isoquinoline core plays a significant role in the molecule's potential biological interactions. As a ketone, its carbonyl oxygen can act as a hydrogen bond acceptor, a common and critical interaction in ligand-receptor binding. This feature can help anchor the molecule within the active site of an enzyme or receptor.
Furthermore, the acetyl group is a versatile synthetic handle. Its chemical reactivity allows for the synthesis of more complex analogues, such as through condensation reactions to form hydrazones or intramolecular cyclizations to create novel fused-ring systems like pyrazoloisoquinolines. acs.org This synthetic utility allows for the exploration of a wider chemical space, which is essential for optimizing biological activity and developing new therapeutic leads. The introduction of an acetyl group to other heterocyclic scaffolds, such as quinazolines, has been shown to modulate antiproliferative activity. mdpi.com
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. mdpi.com For isoquinoline derivatives, the spatial orientation of substituent groups relative to the planar aromatic core can significantly impact their interaction with biological targets. nih.gov
SAR studies on C4-substituted isoquinoline analogues have revealed that conformational rigidity can enhance potency. For example, analogues with a "locked" geometry due to an unsaturated side chain were found to be more cytotoxic than related compounds with flexible saturated side chains. nih.gov This increased activity is attributed to a more favorable orientation for interaction with macromolecules like DNA. nih.gov An accurate understanding of the conformational landscape of a drug-like molecule, often achieved through a combination of experimental techniques like NMR and computational methods, is a prerequisite for comprehending its biological behavior and for rational drug design. mdpi.com
In Vitro Biological Target Identification and Validation
In vitro assays are essential for identifying the specific biological targets of a compound and validating its mechanism of action. Isoquinoline and its derivatives have been investigated against a wide range of targets, demonstrating their versatility as a privileged scaffold in drug discovery. nih.gov
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of the isoquinoline scaffold have been shown to inhibit various enzymes, including α-glucosidase, a target for diabetes, and protein kinases involved in cancer signaling. japsonline.comnih.gov
A significant area of investigation for isoquinoline derivatives is their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets for the symptomatic treatment of Alzheimer's disease, and the clinically used drug galanthamine itself possesses an isoquinoline-related structure. benthamdirect.com
Numerous studies have confirmed the cholinesterase inhibitory activity of various isoquinoline alkaloids and their synthetic analogues. nih.govnih.gov For example, the natural isoquinoline alkaloid berberine has been shown to be a potent dual inhibitor of both AChE and BChE. benthamdirect.com Synthetic derivatives, such as substituted pyrrolo[2,1-a]isoquinolinones, have also been developed as strong inhibitors of both enzymes. rsc.org The inhibitory potency is often influenced by the substitution pattern on the isoquinoline core, highlighting the importance of SAR studies in optimizing these inhibitors. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected Isoquinoline and Quinoline Analogues This table presents data for structurally related analogues to illustrate the potential of the broader chemical class.
| Compound Name/Class | Target Enzyme | IC₅₀ | Source |
|---|---|---|---|
| Berberine | Acetylcholinesterase (AChE) | 0.72 ± 0.04 µg/mL | benthamdirect.com |
| Palmatine | Acetylcholinesterase (AChE) | 6.29 ± 0.61 µg/mL | benthamdirect.com |
| Quinoline Derivative 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | mdpi.com |
| Quinoline Derivative 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | mdpi.com |
Receptor Binding Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Isoquinoline derivatives have been evaluated for their binding affinity to a range of receptors, particularly those in the central nervous system. For example, novel isoquinolinone derivatives have been synthesized and tested for their affinity to dopamine D₂ and various serotonin (5-HT) receptors, demonstrating their potential as multi-target antipsychotic agents. nih.gov
Receptor binding is typically assessed through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.gov This provides a quantitative measure of binding affinity, usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
Table 3: Hypothetical Binding Affinities of an Isoquinoline Derivative for CNS Receptors
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D₂ | 15 |
| Serotonin 5-HT₁A | 25 |
| Serotonin 5-HT₂A | 18 |
| Sigma-1 (S1R) | 50 |
| Sigma-2 (S2R) | 150 |
This table presents hypothetical data modeled on the binding profiles of multi-target isoquinoline derivatives. nih.govnih.gov
DNA/RNA Interaction Studies
The interaction of small molecules with nucleic acids is a key mechanism for many anticancer drugs. nih.gov Isoquinoline alkaloids, particularly those with planar structures like protoberberines (e.g., berberine, palmatine) and benzophenanthridines (e.g., sanguinarine), are known to bind to DNA and RNA. nih.govnih.gov
These interactions can occur through various modes, including intercalation (insertion between base pairs), groove binding, or a combination of both. researchgate.net Such binding can interfere with DNA replication and transcription, ultimately leading to cell death. Spectroscopic and thermodynamic studies are employed to elucidate the mode, mechanism, and specificity of these interactions. nih.govnih.gov For instance, the binding of sanguinarine and coralyne to DNA is thermodynamically more favored and stronger compared to buckled structures like berberine, correlating with their intercalative mechanism. nih.gov
Table 4: DNA/RNA Binding Characteristics of Representative Isoquinoline Alkaloids
| Compound | Nucleic Acid Target | Primary Binding Mode |
| Sanguinarine | Double-stranded DNA | Intercalation |
| Berberine | G-quadruplex DNA | Groove Binding/Partial Intercalation |
| Palmatine | Double-stranded RNA | Partial Intercalation |
| Coralyne | Double-stranded DNA | Intercalation |
Data synthesized from studies on protoberberine and benzophenanthridine alkaloids. nih.govnih.gov
Mechanisms of Action in Cellular Systems (In Vitro Studies)
Following initial biochemical and binding assays, the effects of isoquinoline derivatives are investigated in cellular models to understand their functional consequences.
Cell Cycle Regulation Modulation (In Vitro)
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common therapeutic strategy against cancer. nih.gov Isoquinoline alkaloids have been shown to induce cell cycle arrest in various cancer cell lines. nih.gov For example, berberine can cause G1 phase arrest in some cell types and G2/M phase arrest in others. nih.govmdpi.com
This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle following treatment with a test compound.
Table 5: Effect of a Hypothetical Isoquinoline Derivative on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 65% | 20% | 15% |
| Isoquinoline Derivative (24h) | 55% | 10% | 35% |
This table illustrates a typical G2/M arrest induced by an anticancer agent, based on findings for various isoquinoline alkaloids. nih.govnih.gov
Induction of Apoptosis in Cell Lines (In Vitro)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary goal of many cancer therapies is to induce apoptosis in malignant cells. nih.gov Numerous studies have demonstrated that isoquinoline alkaloids are potent inducers of apoptosis in a variety of cancer cell lines. nih.govnih.govoup.comresearchgate.net
Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Naphthylisoquinoline alkaloids, for instance, have been shown to induce apoptosis via the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the production of reactive oxygen species (ROS). nih.gov The induction of apoptosis is often quantified by methods such as Annexin V/PI staining and measuring caspase activity. nih.govresearchgate.net
Table 6: Markers of Apoptosis in a Cancer Cell Line Treated with a Hypothetical Isoquinoline Derivative
| Treatment | % Annexin V Positive Cells (Apoptotic) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| Control (Untreated) | 5% | 1.0 |
| Isoquinoline Derivative (48h) | 45% | 3.5 |
This table presents hypothetical data demonstrating the pro-apoptotic effects typical of bioactive isoquinoline alkaloids. nih.govresearchgate.net
Research on Ethanone, 1-(1-methyl-5-isoquinolinyl)- Remains Undisclosed in Publicly Available Scientific Literature
Efforts to compile a detailed scientific article on the biological activities of the chemical compound Ethanone, 1-(1-methyl-5-isoquinolinyl)-, have been unsuccessful due to a lack of available research data in the public domain.
Despite a comprehensive search for preclinical and in vitro investigations into the biological activities of Ethanone, 1-(1-methyl-5-isoquinolinyl)-, no specific studies detailing its effects on autophagy modulation, microbial membrane integrity, efflux pump inhibition, antiproliferative activity against cancer cell lines, or its general antimicrobial efficacy could be located.
The requested article was to be structured around a detailed outline focusing on several key areas of pharmacological interest:
Autophagy Modulation (In Vitro): The ability of the compound to influence the cellular process of autophagy.
Membrane Integrity Disruption in Microorganisms (In Vitro): Its potential to damage the cell membranes of microorganisms.
Inhibition of Efflux Pumps (In Vitro): Its capacity to block the mechanisms that bacteria use to expel antibiotics.
Antiproliferative Activity in Cancer Cell Lines (In Vitro Investigations): Its effectiveness in halting the growth of various cancer cells, such as those from leukemia and breast carcinoma, with a focus on cytotoxicity assays like MTT and SRB.
Antimicrobial Efficacy (Laboratory-Based Studies): Its broader effectiveness against various microbes.
It is possible that research on Ethanone, 1-(1-methyl-5-isoquinolinyl)-, is proprietary, in very early stages and not yet published, or that the compound has not been a subject of significant scientific investigation. Therefore, the requested detailed article with data tables and specific research findings cannot be produced at this time.
Antimicrobial Efficacy (Laboratory-Based Studies)
Antibacterial Activity (In Vitro)
Isoquinoline alkaloids and their synthetic derivatives have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. internationalscholarsjournals.comsemanticscholar.orginternationalscholarsjournals.comnih.govnih.govmdpi.comresearchgate.net For instance, a novel synthetic isoquinoline derivative, 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa (ATCC27853). The minimum inhibitory concentration (MIC90) of this compound, which inhibited over 90% of bacterial growth, ranged from 6.0 to 24.0 µg/mL in different media. internationalscholarsjournals.cominternationalscholarsjournals.com Further studies on this compound revealed that it down-regulated the expression of important virulence factors in P. aeruginosa, such as PQS, elastase, and pyocyanin. internationalscholarsjournals.cominternationalscholarsjournals.com
In another study, two new isoquinoline alkaloids, spathullin A and B, isolated from the fungus Penicillium spathulatum Em19, exhibited antibacterial activity against both Gram-negative and Gram-positive bacterial strains. Spathullin B demonstrated a lower minimal inhibitory concentration (MIC) than spathullin A against all tested bacteria, with the lowest MIC values of 1 µg/mL (5 µM) against the Gram-positive bacterium Staphylococcus aureus. mdpi.com
A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have also been synthesized and evaluated for their bactericidal activity. Among these, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates displayed the most significant and broad-range bactericidal effects. nih.gov
In Vitro Antibacterial Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/MIC90) | Reference |
|---|---|---|---|
| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa (ATCC27853) | 6.0 - 24.0 µg/mL (MIC90) | internationalscholarsjournals.cominternationalscholarsjournals.com |
| Spathullin A | Staphylococcus aureus | 4 µg/mL (16 µM) (MIC) | mdpi.com |
| Spathullin B | Staphylococcus aureus | 1 µg/mL (5 µM) (MIC) | mdpi.com |
| Fluorophenylpropanoate ester of 1-pentyl-6,7-dimethoxy-THIQ | Various bacteria | High and broad-range bactericidal activity | nih.gov |
| Halogenated phenyl carbamates of 1-pentyl-6,7-dimethoxy-THIQ | Various bacteria | High and broad-range bactericidal activity | nih.gov |
Antifungal Activity (In Vitro)
The antifungal potential of isoquinoline derivatives has been a subject of significant research interest. jlu.edu.cnresearchgate.netnih.govresearchgate.netmdpi.com A study evaluating 33 isoquinoline alkaloids from Fumaria and Corydalis species demonstrated significant antifungal activity at a concentration of 8 µg/mL. researchgate.net These alkaloids, however, did not show notable antibacterial effects. researchgate.net
In a different study, novel 3-aryl-isoquinoline derivatives were designed and synthesized. Many of these compounds exhibited medium to excellent antifungal activity in vitro at a concentration of 50 mg/L. nih.govresearchgate.net Specifically, compound 9f from this series showed potent effects against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition). nih.govresearchgate.net The EC50 of compound 9f against P. piricola was 3.651 mg/L, which was comparable to the commercial fungicide chlorothalonil (3.869 mg/L). nih.govresearchgate.net
Furthermore, the introduction of a diphenyl ether fragment into the 3,4-dihydroisoquinoline skeleton led to the synthesis of novel isoquinoline derivatives with promising antifungal activity. At 50 mg/L, compounds Ic , Ie , and Il from this series demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was superior to sanguinarine and comparable to chlorothalonil. jlu.edu.cnresearchgate.net
Some spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif have also been screened for their antifungal properties. Compounds 8c , 8d , and 8f from this series exhibited notable antifungal activity. rjpbr.comorscience.ru
In Vitro Antifungal Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Fungal Strain | Activity (Concentration/Inhibition) | Reference |
|---|---|---|---|
| 33 Isoquinoline alkaloids from Fumaria and Corydalis species | Various fungi | Significant activity at 8 µg/mL | researchgate.net |
| Compound 9f (a 3-aryl-isoquinoline derivative) | Alternaria solani | 80.4% inhibition at 50 mg/L | nih.govresearchgate.net |
| Compound 9f (a 3-aryl-isoquinoline derivative) | Alternaria alternata | 88.2% inhibition at 50 mg/L | nih.govresearchgate.net |
| Compound 9f (a 3-aryl-isoquinoline derivative) | Physalospora piricola | 93.8% inhibition at 50 mg/L (EC50 = 3.651 mg/L) | nih.govresearchgate.net |
| Compounds Ic , Ie , Il (diphenyl ether isoquinoline derivatives) | Physalospora piricola, Rhizotonia cerealis | 93.0% inhibition at 50 mg/L | jlu.edu.cnresearchgate.net |
Antiviral Potential (In Vitro)
Isoquinoline alkaloids have been investigated for their antiviral activities against a range of viruses. nih.govsruc.ac.ukmdpi.comdntb.gov.ua An in vitro study on isoquinoline alkaloids from Thalictrum species demonstrated that (-)-thalimonine and (-)-thalimonine N-oxide markedly inhibited the reproduction of the influenza virus. nih.gov
A screening of a chemical library identified an isoquinolone compound (1 ) as a hit with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against influenza A and B viruses. However, this compound also exhibited significant cytotoxicity. nih.govnih.gov Through the synthesis of 22 derivatives, compound 21 was identified with higher EC50 values ranging from 9.9 to 18.5 µM but with greatly reduced cytotoxicity (CC50 > 300 µM). nih.govnih.gov This class of isoquinolone derivatives was found to target the viral polymerase activity. nih.govnih.gov
Furthermore, thirty-three isoquinoline alkaloids isolated from Corydalis and Fumaria species were evaluated for their antiviral activity against Herpes simplex virus (HSV) and Parainfluenza virus (PI-3). The alkaloids showed selective inhibition against the PI-3 virus with minimum and maximum cytopathogenic effect (CPE) inhibitory concentrations ranging from 0.5 to 64 µg/ml, but they were inactive against HSV. researchgate.netmdpi.com
In Vitro Antiviral Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Virus | Activity (EC50/Inhibition) | Reference |
|---|---|---|---|
| (-)-thalimonine | Influenza virus | Marked inhibition of viral reproduction | nih.gov |
| (-)-thalimonine N-oxide | Influenza virus | Marked inhibition of viral reproduction | nih.gov |
| Isoquinolone compound (1 ) | Influenza A and B viruses | 0.2 - 0.6 µM (EC50) | nih.govnih.gov |
| Isoquinolone compound (21 ) | Influenza A and B viruses | 9.9 - 18.5 µM (EC50) | nih.govnih.gov |
Anti-inflammatory Properties (In Vitro Models)
The anti-inflammatory potential of isoquinoline derivatives has been demonstrated in various in vitro models. nih.govrjpbr.comorscience.runih.govresearchgate.netnih.govmdpi.com A novel isoquinoline derivative, CYY054c , was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
In another study, novel chiral pyrazolo-isoquinoline derivatives were synthesized and evaluated for their anti-inflammatory effects. These compounds displayed a potent ability to inhibit nitric oxide (NO) production in a dose-dependent manner in LPS-induced RAW 264.7 cells without significant cytotoxicity. nih.govresearchgate.netbioworld.comscispace.com Several compounds from this series were identified as promising, with IC50 values for NO inhibition ranging from 20.76 µM to 47.8 µM. nih.govresearchgate.net Western blotting analysis revealed that one of the compounds, 7d , downregulated and suppressed the expression of iNOS. nih.govbioworld.com
A series of novel 2-(isoquinolin-1-yl)-spiro[oxindole-3,3′-pyrrolines] also displayed significant anti-inflammatory properties and were found to be non-cytotoxic on PDL fibroblasts. rjpbr.comorscience.ru
In Vitro Anti-inflammatory Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | In Vitro Model | Key Findings | Reference |
|---|---|---|---|
| CYY054c | LPS-stimulated macrophages | Inhibited NF-κB expression; Reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2 | nih.gov |
| Chiral pyrazolo-isoquinoline derivatives (7a, 7b, 7d, 7f, 7g ) | LPS-induced RAW 264.7 cells | Potent NO inhibition (IC50 range: 20.76 - 47.8 µM) | nih.govresearchgate.net |
| Compound 7d (a chiral pyrazolo-isoquinoline derivative) | LPS-induced RAW 264.7 cells | Downregulated and suppressed iNOS expression | nih.govbioworld.com |
Antioxidant Studies (In Vitro Assays)
Several studies have highlighted the antioxidant potential of isoquinoline alkaloids using various in vitro assays. nih.govnih.govresearchgate.netjst.go.jpscispace.comresearchgate.netechemcom.commdpi.com The benzyl tetraisoquinoline alkaloid, berberine, has been extensively studied for its antioxidant properties. In in vitro models, berberine demonstrated the ability to scavenge free radicals in a concentration-dependent manner. nih.govresearchgate.netjst.go.jpscispace.com Its antioxidant activity was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, nitric oxide scavenging, superoxide scavenging, iron chelating activity, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods. nih.govresearchgate.netjst.go.jpscispace.com
The IC50 values for berberine in these assays were found to be comparable to the standard antioxidant, ascorbic acid, in some cases. For instance, in the DPPH radical scavenging assay, berberine showed effective scavenging activity. researchgate.netscispace.com In the ABTS radical scavenging assay, the IC50 of berberine was 38.7 µg/ml, while for ascorbic acid it was 74.6 µg/ml. scispace.com For nitric oxide scavenging, the IC50 for berberine was 46.5 µg/ml compared to 65.5 µg/ml for ascorbic acid. scispace.com Berberine also exhibited significant iron chelating capacity, with an IC50 value of 33.1 µg/ml, which was better than that of ascorbic acid (54.7 µg/ml). scispace.com
While these studies provide valuable insights into the antioxidant potential of the isoquinoline scaffold, it is important to note that the antioxidant activity of spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif was found to be lacking in DPPH radical scavenging capabilities. rjpbr.comorscience.ru
In Vitro Antioxidant Activity of Berberine
| In Vitro Assay | Berberine IC50 | Ascorbic Acid IC50 (for comparison) | Reference |
|---|---|---|---|
| ABTS Radical Scavenging | 38.7 µg/ml | 74.6 µg/ml | scispace.com |
| Nitric Oxide Scavenging | 46.5 µg/ml | 65.5 µg/ml | scispace.com |
| Iron Chelating Activity | 33.1 µg/ml | 54.7 µg/ml | scispace.com |
| DPPH Radical Scavenging | Effective scavenging | Effective scavenging | researchgate.netscispace.com |
Future Research Directions and Unexplored Avenues for Ethanone, 1 1 Methyl 5 Isoquinolinyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of synthetic organic chemistry offers opportunities to develop more efficient and environmentally benign methods for producing Ethanone (B97240), 1-(1-methyl-5-isoquinolinyl)- and its analogs. Traditional synthetic routes for isoquinoline (B145761) derivatives can sometimes involve harsh conditions or generate significant waste. nih.gov Future research should focus on modern synthetic strategies that improve yield, reduce step counts, and enhance sustainability.
Key areas for exploration include:
Catalytic C-H Activation: Direct functionalization of the isoquinoline core through C-H activation would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.
Novel Cycloaddition Strategies: The use of reactions like intramolecular azomethine ylide-alkene [3+2] cycloadditions could provide rapid access to complex polycyclic analogs built upon the isoquinoline framework. nih.gov
Biocatalysis: Employing enzymes for key synthetic steps could lead to highly selective transformations under mild conditions, significantly improving the sustainability of the synthesis.
These advanced methods promise not only to make the target compound more accessible for further study but also to facilitate the creation of diverse chemical libraries for screening.
Exploration of Bioisosteric Modifications for Improved Biological Activity
Bioisosterism, the strategy of replacing a functional group within a molecule with another group having similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.netufrj.br Applying this strategy to Ethanone, 1-(1-methyl-5-isoquinolinyl)- could systematically modulate its pharmacodynamic and pharmacokinetic profiles. Future research should involve the synthesis and evaluation of a series of bioisosteric analogs to probe structure-activity relationships (SAR).
| Original Moiety | Potential Bioisosteres | Rationale for Modification |
| 1-Methyl Group | -CH2F, -CHF2, -CF3 | Modulate lipophilicity, metabolic stability, and binding interactions. |
| 5-Acetyl Group | -C(=O)NH2, -CN, Oxadiazole, Thiadiazole | Alter hydrogen bonding capacity, polarity, and receptor engagement. |
| Isoquinoline Nitrogen | N-oxide | Change electronic properties and potential for hydrogen bonding. |
| Benzene (B151609) Ring | Thiophene, Pyridine (B92270), Pyrazole | Modify aromaticity, polarity, and scaffold geometry to explore new binding modes. namiki-s.co.jp |
Systematic exploration of these modifications, guided by computational modeling, could lead to analogs with enhanced potency, improved selectivity for biological targets, and more favorable drug-like properties. nih.govresearchgate.net
Deeper Elucidation of Molecular Mechanisms of Action in Preclinical Models
While the broader class of isoquinoline alkaloids is known to possess a range of pharmacological effects, the specific molecular targets and mechanisms of action for Ethanone, 1-(1-methyl-5-isoquinolinyl)- remain to be thoroughly investigated. researchgate.net Future preclinical research is essential to uncover how this compound exerts its biological effects. Molecules with an isoquinoline skeleton have shown the capacity to antagonize Inhibitor of Apoptosis Proteins (IAPs), highlighting a potential avenue for investigation. nih.gov
A focused research plan should include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners.
In Vitro Assays: Screening the compound against panels of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, which are known to be modulated by other isoquinoline derivatives.
Cell-Based Studies: Investigating the compound's effects on cellular signaling pathways, gene expression, apoptosis, and cell cycle progression in relevant disease models (e.g., cancer cell lines). nih.gov
Animal Models: If a clear in vitro activity is identified, progressing to in vivo animal models of disease to validate the mechanism and assess therapeutic potential.
These studies will be critical for understanding the compound's therapeutic promise and for guiding further optimization efforts.
Investigation of Multi-Target Potential
The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govdocumentsdelivered.com Consequently, compounds that can modulate multiple targets simultaneously—so-called multi-target agents—are of growing interest. mdpi.com Plant-derived isoquinoline alkaloids are noted for being a vast source of such multimodal agents. researchgate.netnih.gov
Given its structural features, Ethanone, 1-(1-methyl-5-isoquinolinyl)- is a prime candidate for investigation as a multi-target agent. Future research should explore its potential to interact with several disease-relevant targets. This approach involves screening the compound across diverse target families to identify a polypharmacological profile that could be beneficial for complex diseases. For instance, a compound that simultaneously inhibits a key kinase and an apoptosis-related protein could offer a synergistic therapeutic effect in cancer. nih.govnih.gov
Application of Advanced Chemoinformatics and Machine Learning in Compound Design
Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the rapid analysis of vast chemical data to predict properties and guide molecular design. nih.govmdpi.com These computational approaches can accelerate the optimization of the Ethanone, 1-(1-methyl-5-isoquinolinyl)- scaffold.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models based on a library of synthesized analogs to identify key structural features that govern biological activity. mdpi.com
Virtual Screening: Using the compound's structure as a query to screen large virtual libraries for other molecules with similar properties or predicted activity against specific targets.
De Novo Design: Employing ML algorithms to generate novel molecular structures based on the isoquinoline scaffold, optimized for desired properties like high target affinity and low predicted toxicity.
ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs before committing to their synthesis, thereby saving time and resources. taylorfrancis.com
Integrating these computational methods into the research workflow will enable a more rational, data-driven approach to designing next-generation compounds. novartis.com
Research into Complexation Chemistry and Material Science Applications
Beyond pharmacology, the unique electronic and structural properties of the isoquinoline ring suggest potential applications in coordination chemistry and material science. The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating with metal ions to form stable complexes with potentially novel catalytic or photophysical properties. amerigoscientific.com Research has demonstrated the formation of complexes between isoquinoline derivatives and metals like zinc(II) and ruthenium(II). nih.govresearchgate.net
Unexplored avenues include:
Synthesis of Metal Complexes: Investigating the coordination of Ethanone, 1-(1-methyl-5-isoquinolinyl)- with various transition metals to create new organometallic compounds.
Catalysis: Evaluating the resulting metal complexes for catalytic activity in organic transformations, such as epoxidation reactions. rsc.org
Material Science: Exploring the use of the compound as a building block for functional materials. Isoquinoline derivatives have been incorporated into polymers and metal-organic frameworks (MOFs) to create materials with specific conductive or optical characteristics. amerigoscientific.com
This line of research could uncover entirely new applications for Ethanone, 1-(1-methyl-5-isoquinolinyl)- outside the realm of medicine, contributing to advancements in materials science and catalysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
